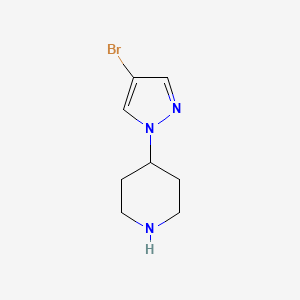

4-(4-Bromo-1H-pyrazol-1-yl)piperidine

Descripción

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 4-bromo-1H-pyrazole moiety. This structure is highly versatile in medicinal chemistry, serving as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules . The bromine atom at the pyrazole’s 4-position enhances reactivity for further functionalization, such as cross-coupling reactions, while the piperidine ring contributes to improved pharmacokinetic properties, including solubility and bioavailability. Its synthesis often involves nucleophilic substitution or condensation reactions, as exemplified by protocols using tert-butyl-protected intermediates .

Propiedades

IUPAC Name |

4-(4-bromopyrazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYMHWHMYSOTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-yl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized derivatives such as pyrazole oxides.

Reduction Reactions: Reduced derivatives with the bromine atom removed or replaced.

Aplicaciones Científicas De Investigación

4-(4-Bromo-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase, a key enzyme involved in the metabolism of alcohol . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and affecting the metabolic pathway .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-Boc-4-(4-Bromopyrazol-1-yl)piperidine (CAS 877399-50-3):

- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

- Role : Critical intermediate in synthesizing crizotinib (an ALK/ROS1 inhibitor), enhancing stability during solid-phase peptide synthesis .

- Molecular Weight : ~326.2 g/mol (C14H21BrN4O2), compared to 229.1 g/mol for the unprotected parent compound.

- 1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine: Structure: Features a carbonyl bridge between the pyrazole and piperidine.

Heterocyclic Core Modifications

2-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS 77556-27-5):

4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride (CAS 148138-02-7):

Halogen and Functional Group Substitutions

- However, bromine’s larger atomic radius may improve π-π stacking in aromatic binding pockets .

- 4-(4-Iodo-1H-pyrazol-1-yl)piperidine :

Data Table: Key Properties of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine and Analogues

Actividad Biológica

4-(4-Bromo-1H-pyrazol-1-yl)piperidine is a compound of considerable interest in pharmacological research due to its unique structural features and biological activities. The presence of a bromine atom on the pyrazole ring enhances its reactivity and binding affinity to various biological targets, making it a promising candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₂BrN₃, and it exists primarily as a hydrochloride salt in research applications. Its structure consists of a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BrN₃·ClH |

| CAS Number | 1263378-44-4 |

| Molecular Weight | 232.10 g/mol |

Pharmacological Potential

Research indicates that this compound exhibits several notable pharmacological properties:

- Neurotransmitter Receptor Inhibition : The compound has shown potential as an inhibitor of various neurotransmitter receptors, which could be beneficial in treating neurological disorders.

- Anticancer Activity : Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. They exhibit antiproliferative effects on multiple cancer cell lines, including lung, breast, and colorectal cancers .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation, such as topoisomerase and tubulin polymerization .

- Binding Affinity : The bromine substitution enhances the compound's binding affinity to specific proteins and receptors, facilitating its action as a therapeutic agent.

Anticancer Studies

A study evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. Results indicated that these compounds inhibited the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with the pyrazole structure displayed higher cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) compared to standard chemotherapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. Common solvents include methanol or ethanol, often with catalysts like acetic acid to enhance yield. The synthesis process may also involve purification steps such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical properties compared to structurally similar compounds.

| Compound Name | Key Differences |

|---|---|

| 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester | Contains a carboxylic acid ester group |

| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride | Substituted with a methyl group instead of bromine |

| 4-(1H-Pyrazol-1-yl)piperidine hydrochloride | Lacks bromination; simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.